6-Amino-4-methyl-7-hydroxy-1-indanone
CAS No.:
Cat. No.: VC14010102
Molecular Formula: C10H11NO2
Molecular Weight: 177.20 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H11NO2 |
|---|---|
| Molecular Weight | 177.20 g/mol |
| IUPAC Name | 6-amino-7-hydroxy-4-methyl-2,3-dihydroinden-1-one |
| Standard InChI | InChI=1S/C10H11NO2/c1-5-4-7(11)10(13)9-6(5)2-3-8(9)12/h4,13H,2-3,11H2,1H3 |
| Standard InChI Key | ARYJPNOJKIDZSZ-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=C(C2=C1CCC2=O)O)N |
Introduction
Structural and Molecular Characteristics
The molecular formula of 6-amino-4-methyl-7-hydroxy-1-indanone is C₁₀H₁₁NO₂, with a molecular weight of 177.20 g/mol. Its structure consists of a fused bicyclic system (indanone) with substituents at the 4-, 6-, and 7-positions (Figure 1). Key features include:
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Hydroxyl group at C7: Enhances solubility and enables hydrogen bonding with biological targets .
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Amino group at C6: Introduces basicity and potential for nucleophilic reactions, which are critical in drug design .
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Methyl group at C4: Contributes to steric effects and metabolic stability .
The compound’s canonical SMILES is CC1=CC(=C(C2=C1CCC2=O)O)N, and its InChI key is UJXOGFKMXAXLQU-UHFFFAOYSA-N, facilitating computational studies and database searches.
Synthetic Routes and Methodologies
Nitration-Reduction Pathway
A plausible synthesis begins with 4-methyl-7-hydroxy-1-indanone (CAS: 67901-82-0), a commercially available precursor . Nitration at the 6-position using nitric acid in acetic acid yields 4-methyl-6-nitro-7-hydroxy-1-indanone. Subsequent reduction of the nitro group to an amine—via catalytic hydrogenation (e.g., H₂/Pd-C) or metal-acid systems (e.g., Fe/HCl)—produces the target compound (Scheme 1).
Scheme 1:
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Nitration:
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Reduction:
This two-step approach leverages well-established indanone functionalization strategies .
Alternative Approaches
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Nazarov Cyclization: Cyclization of α,β-unsaturated ketones under acidic conditions could construct the indanone core, followed by regioselective amination .
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Friedel-Crafts Acylation: Acylation of substituted benzene derivatives with malonyl chloride, followed by cyclization, offers another route .
Physicochemical Properties
The amino and hydroxyl groups enhance water solubility compared to non-polar indanones, making the compound suitable for aqueous biological assays .
Biological Activities and Mechanisms
While direct studies on 6-amino-4-methyl-7-hydroxy-1-indanone are scarce, structurally related indanones exhibit:
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Anticancer Activity: 3-Aryl-1-indanones inhibit HeLa and K562 cell lines via apoptosis induction .
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Anticholinesterase Effects: Hydroxy-substituted indanones (e.g., 26d, IC₅₀ = 14.8 nM) target acetylcholinesterase (AChE), relevant for Alzheimer’s disease .
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Antimicrobial Properties: Nitro- and amino-indanones disrupt microbial cell membranes .
The amino group in 6-amino-4-methyl-7-hydroxy-1-indanone may enhance interactions with enzymatic active sites, potentiating these effects .
Challenges and Future Directions
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